(3R,5R)-1-benzylpiperidine-3,5-diol is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a benzyl group and hydroxyl groups at the 3 and 5 positions. It is classified as a diol due to the presence of two hydroxyl functional groups, which significantly influence its chemical reactivity and biological properties.
The compound can be sourced from various chemical suppliers or synthesized in laboratory settings. Its synthesis is often explored in academic research, particularly in studies related to pharmacology and organic synthesis.
(3R,5R)-1-benzylpiperidine-3,5-diol belongs to the class of piperidine derivatives. Piperidines are six-membered ring compounds containing one nitrogen atom, and they are widely recognized for their presence in numerous biologically active molecules. This specific diol variant is of interest due to its chirality, which may affect its interaction with biological systems.
The synthesis of (3R,5R)-1-benzylpiperidine-3,5-diol can be achieved through several methods:
The synthetic route typically involves multi-step processes requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields of the desired diol while minimizing by-products.
The molecular structure of (3R,5R)-1-benzylpiperidine-3,5-diol consists of:
The compound has a molecular formula of C13H17NO2 and a molar mass of approximately 219.28 g/mol. Its stereochemistry is crucial for its biological activity, as the (3R,5R) configuration influences how it interacts with enzymes and receptors.
(3R,5R)-1-benzylpiperidine-3,5-diol can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to proceed efficiently and selectively. The presence of hydroxyl groups enhances reactivity due to their ability to form hydrogen bonds and stabilize transition states.
The mechanism of action for (3R,5R)-1-benzylpiperidine-3,5-diol in biological systems may involve:
Research indicates that derivatives of piperidine compounds exhibit various pharmacological effects such as analgesic and anti-inflammatory properties, suggesting potential therapeutic uses for (3R,5R)-1-benzylpiperidine-3,5-diol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can be utilized to confirm the structure and purity of (3R,5R)-1-benzylpiperidine-3,5-diol.
(3R,5R)-1-benzylpiperidine-3,5-diol has potential applications in:
The stereoselective construction of the trans-3,5-diol configuration in piperidines relies on precise chiral control, with three predominant strategies emerging: chiral pool utilization, asymmetric hydrogenation, and diastereoselective cyclization. The trans stereochemistry is critical for intramolecular hydrogen bonding and conformational stability, as confirmed by X-ray crystallography showing a chair conformation with equatorial substituents [1].
Chiral pool approaches often start from natural enantiopure precursors like tartaric acid or malic acid. For example, diethyl L-tartrate can be converted to a 2,3-O-isopropylidene-protected derivative, followed by sequential functional group manipulations to install the piperidine ring with inherent trans diol stereochemistry. This method capitalizes on pre-existing chiral centers but requires multi-step sequences to remove auxiliary functional groups [1] [4].
Asymmetric hydrogenation of 3,5-disubstituted pyridinium salts provides a more direct route. Using iridium catalysts with chiral phosphine ligands (e.g., (R)-SegPhos), enantioselective reduction achieves cis-hydrogenation products, which can be epimerized to the thermodynamically stable trans isomer. Ruthenium-based heterogeneous catalysts have also demonstrated excellent diastereocontrol (>20:1 dr) for trans products in substituted pyridine hydrogenations [8].
Diastereoselective cyclizations offer ring-forming precision. Aldol-type condensations between chiral enolates and aldehydes generate syn-diols with high stereoselectivity when Evans oxazolidinone auxiliaries are employed. For instance, a protected 3-oxopentanedioate derivative undergoes asymmetric aldol addition, followed by reductive amination and acid-mediated cyclization to yield the trans-3,5-piperidinediol scaffold. This method typically delivers dr >95:5 when chelating metal additives (e.g., MgBr₂) control transition state geometry [2] [4].
Table 1: Comparison of Stereoselective Synthesis Approaches
Strategy | Key Reagent/Catalyst | diastereomeric Ratio (dr) | Yield Range | Limitations |
---|---|---|---|---|
Chiral Pool | Diethyl L-tartrate | >99:1 (inherent) | 40-60% (8 steps) | Lengthy sequence |
Asymmetric Hydrogenation | Ir/(R)-SegPhos | 15:1 → 99:1 (after epimerization) | 70-85% | Requires epimerization step |
Diastereoselective Cyclization | Evans oxazolidinone/MgBr₂ | >95:5 | 65-78% | Auxiliary removal required |
Functionalization of the piperidine nitrogen with a benzyl group employs alkylation, reductive amination, and phase-transfer catalysis. The benzyl moiety enhances solubility and serves as a protective group amenable to catalytic hydrogenolysis [1] [4].
Direct alkylation of piperidine-3,5-diol precursors typically uses benzyl bromide in the presence of bases like potassium carbonate. Solvent choice critically impacts efficiency: acetonitrile affords higher yields (85-90%) than DMF due to reduced O-alkylation byproducts. Microwave irradiation (100°C, 30 min) accelerates this reaction while maintaining >95% regioselectivity for N-alkylation [4] [8].
Reductive amination proves advantageous for unstable diol intermediates. Condensation of piperidine-3,5-diones with benzaldehyde using molecular sieves forms imines, reduced in situ by sodium cyanoborohydride. This one-pot protocol achieves 75-88% yields with excellent chemoselectivity, though requires careful pH control (pH 6-7) to avoid diol dehydration [1] .
Phase-transfer catalysis enables benzylation under mild conditions. Tetrabutylammonium bromide (10 mol%) facilitates the reaction between piperidine and benzyl chloride in biphasic water/dichloromethane systems, yielding 92% product within 2 hours at room temperature. This method is ideal for acid-sensitive substrates incompatible with traditional alkylation conditions [8].
Table 2: Benzylation Methods Comparison
Method | Conditions | Yield | Byproduct Formation | Functional Group Tolerance |
---|---|---|---|---|
Direct Alkylation | BnBr, K₂CO₃, CH₃CN, Δ, 12h | 85-90% | Moderate (O-alkylation) | Low (base-sensitive groups) |
Reductive Amination | BnCHO, NaBH₃CN, 4Å MS, MeOH, rt, 6h | 75-88% | Low | High (except reducing agents) |
Phase-Transfer Catalysis | BnCl, Bu₄NBr, H₂O/CH₂Cl₂, rt, 2h | 90-92% | Minimal | Moderate |
Late-stage redox transformations enable precise functionalization of the piperidine core, particularly hydroxyl group installation, N-oxidation, and deoxygenation [1] [8].
Stereospecific hydroxylation at C3 and C5 employs osmium tetroxide or Upjohn dihydroxylation. cis-Dihydroxylation of 1-benzyl-1,4,5,6-tetrahydropyridine with OsO₄/N-methylmorpholine N-oxide (NMO) delivers the trans-diol via syn addition, confirmed by X-ray analysis showing intramolecular H-bonding between O3-H⋯O5 (2.4 Å distance). Yields reach 70-75%, though osmium toxicity necessitates stringent handling [1] [4]. Epoxidation-ring opening sequences provide an alternative: mCPBA epoxidation of 3,5-unsaturated piperidines generates diepoxides, hydrolyzed regioselectively at C3 and C5 under acidic conditions to afford the diol [8].
N-Oxidation is achieved using peracids (mCPBA) or H₂O₂/urea complexes, forming (3R,5R)-1-benzylpiperidine-3,5-diol 1-oxide. This modification flattens the piperidine ring (as verified by X-ray) and enhances hydrogen-bond acceptor capacity. Reduction back to the tertiary amine employs TiCl₃ (85% yield) or Zn/AcOH [1].
Radical-mediated deoxygenation allows conversion of diol precursors to difluorinated analogs. Using diethylaminosulfur trifluoride (DAST), the diol undergoes bis-deoxyfluorination to yield (3R,5R)-1-benzyl-3,5-difluoropiperidine. This transformation proceeds with inversion of configuration via cyclic sulfite intermediates, providing access to bioactive fluorinated piperidines [1] .
Table 3: Redox Modifications of Piperidine Derivatives
Transformation | Reagents/Conditions | Key Outcome | Stereochemical Integrity |
---|---|---|---|
syn-Dihydroxylation | OsO₄ (2 mol%), NMO, acetone/H₂O, 0°C, 6h | trans-Diol with H-bonding (O3-H⋯O5) | Retention (syn addition) |
N-Oxidation | mCPBA (1.2 equiv), CH₂Cl₂, 0°C → rt, 2h | Flattened ring conformation | Preservation |
Bis-deoxyfluorination | DAST (4 equiv), CH₂Cl₂, −78°C → reflux, 12h | (3R,5R)-3,5-Difluoropiperidine with inversion | Inversion at C3/C5 |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8